6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene is a heterocyclic compound with the molecular formula C6H5N3O. It is characterized by a unique structure that includes an oxygen atom and three nitrogen atoms within a fused ring system.
Vorbereitungsmethoden
The synthesis of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization in the presence of an oxidizing agent. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene can be compared with other heterocyclic compounds that contain oxygen and nitrogen atoms within their ring systems. Similar compounds include:
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, known for its antifungal and antibacterial properties.
Oxadiazole: A five-membered ring with two nitrogen atoms and one oxygen atom, used in the synthesis of pharmaceuticals and agrochemicals.
Tetrazole: A five-membered ring with four nitrogen atoms, used in the development of explosives and pharmaceuticals.
The uniqueness of this compound lies in its fused ring system and the specific arrangement of oxygen and nitrogen atoms, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
254757-21-6 |
---|---|
Molekularformel |
C6H5N3O |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
2-oxa-1,5,7-triazatricyclo[5.2.1.04,10]deca-4(10),5,8-triene |
InChI |
InChI=1S/C6H5N3O/c1-2-9-6-5(3-10-9)7-4-8(1)6/h1-2,4H,3H2 |
InChI-Schlüssel |
LPTUGHBCFJXQLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3N(C=CN3O1)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.